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Compound of Interest

Compound Name: UZH1a

Cat. No.: B8192925 Get Quote

A Comparative Guide to the Selectivity of UZH1a Versus Pan-Methyltransferase Inhibitors

In the intricate landscape of epigenetic regulation, methyltransferases play a pivotal role by

catalyzing the transfer of methyl groups to various biomolecules, thereby influencing a wide

array of cellular processes. The ability to selectively modulate the activity of these enzymes

holds immense therapeutic potential. UZH1a has emerged as a potent and highly selective

inhibitor of the N6-adenosyl-methionine (m6A) methyltransferase METTL3. This guide provides

a comprehensive comparison of the selectivity profile of UZH1a against well-known pan-

methyltransferase inhibitors, supported by experimental data and detailed methodologies, to

aid researchers in making informed decisions for their studies.

Unveiling the Selectivity: UZH1a vs. The Broad-
Spectrum Players
The defining characteristic of a valuable chemical probe or a potential therapeutic agent is its

selectivity – the ability to interact with its intended target while minimizing off-target effects.

UZH1a distinguishes itself from pan-methyltransferase inhibitors like S-adenosyl-L-

homocysteine (SAH) and sinefungin through its remarkable specificity for METTL3.
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Inhibitor
Target
Methyltransferase

IC50 (µM)
Fold Selectivity
(approx.)

UZH1a METTL3 0.28[1] >35x vs. other MTs*

DOT1L >10

G9a >10

MLL4 >10

PRDM9 >10

PRMT1 >10

SETD2 >10

SMYD3 >10

Sinefungin PRMT1 <1[2] Pan-Inhibitor

SET7/9 2.5[2]

CARM1 2.96

SETD2 28.4

EZH2 >100

MLL >100

GLP >100

G9a >100

SUV39H2 >100

SET8 >100

SUV420H1 >100

SUV420H2 >100

PRMT3 >100

DOT1L >100

DNMT1 >100
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S-adenosyl-L-

homocysteine (SAH)
DNMT1 0.26 Pan-Inhibitor

METTL3-14 0.9[3]

G9a

IC50 values available

but vary across

studies

*Fold selectivity for UZH1a is estimated based on the weak inhibition (>75% remaining activity)

observed at a concentration of 10 µM against a panel of other methyltransferases. Data for

sinefungin is sourced from a comprehensive study profiling its activity against 15

methyltransferases. Data for SAH is compiled from multiple sources.

Visualizing the Inhibition Strategy
The difference in the mode of action between a selective inhibitor like UZH1a and pan-

inhibitors can be visualized as follows:
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Selective vs. Pan-Inhibition of Methyltransferases.

Experimental Determination of Inhibitor Selectivity
The selectivity of methyltransferase inhibitors is typically determined by measuring their half-

maximal inhibitory concentration (IC50) against a panel of different methyltransferases. A

common method for this is the in vitro radiometric methyltransferase assay.
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Inhibitor Selectivity Profiling Workflow

Start: Compound Library

Primary Screen:
Assay against Target MT (e.g., METTL3)

Determine IC50 for Hits

Selectivity Profiling:
Assay Hits against a Panel of MTs

Data Analysis:
Compare IC50 values

Identify Selective Inhibitor

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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